

# Application Notes and Protocols: A Step-by-Step Guide to DAA-1106 Radiolabeling

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## Compound of Interest

Compound Name: DAA-1106

Cat. No.: B1669734

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This document provides a detailed guide for the radiolabeling of **DAA-1106**, a potent and selective ligand for the 18 kDa translocator protein (TSPO). Increased expression of TSPO is associated with neuroinflammation, making radiolabeled **DAA-1106** a valuable tool for in vivo imaging of neuroinflammatory processes using Positron Emission Tomography (PET). This guide covers the two most common methods for radiolabeling **DAA-1106**: Carbon-11 ( $[^{11}\text{C}]$ ) methylation and Fluorine-18 ( $[^{18}\text{F}]$ ) fluorination.

## Quantitative Data Summary

The following table summarizes key quantitative data for the different **DAA-1106** radiolabeling methods.

Radiosynthesis Method	Precursor	Radiochemical Yield (RCY)	Radiochemical Purity	Molar Activity / Specific Activity
<b>[<sup>11</sup>C]DAA-1106</b>				
Captive Solvent [ <sup>11</sup> C]Methylation	DAA-1123	Up to 25% (based on trapped [ <sup>11</sup> C]CH <sub>3</sub> I)[1]	>99%[1][2]	Up to 200 GBq/μmol[1]
Standard Solution [ <sup>11</sup> C]Methylation	DAA-1123	72 ± 16% (incorporation yield)[3]	≥98%[3]	90-156 GBq/μmol[3]
<b>[<sup>18</sup>F]DAA-1106</b>				
Spirocyclic Iodonium Ylide Method	Spirocyclic Iodonium Ylide	6% (average)[4][5]	>98%[4][5]	60-100 GBq/μmol[4][5]
Fluoroalkylation Method	DAA-1123	Not explicitly stated	>98%[6]	>120 GBq/μmol[6]

## Experimental Protocols

### Protocol 1: [<sup>11</sup>C]DAA-1106 Radiolabeling via the Captive Solvent Method

This protocol details the synthesis of [<sup>11</sup>C]**DAA-1106** by the O-methylation of its precursor, DAA-1123, using [<sup>11</sup>C]methyl iodide. The captive solvent method is often preferred due to its simplicity and shorter synthesis time.[1]

Materials:

- DAA-1123 (desmethyl precursor)
- [<sup>11</sup>C]Methyl iodide ([<sup>11</sup>C]CH<sub>3</sub>I)
- Sodium hydride (NaH)

- Dimethylformamide (DMF)
- HPLC purification system
- Solvents for HPLC (e.g., acetonitrile, water, buffer)
- Solid-phase extraction (SPE) cartridge (e.g., C18)
- Sterile water for injection
- Ethanol for formulation

Procedure:

- Precursor Preparation: Dissolve 0.5-1.0 mg of DAA-1123 in 300  $\mu$ L of anhydrous DMF in a reaction vessel.
- Activation: Add a suspension of sodium hydride (5 mg) in DMF (100  $\mu$ L) to the precursor solution.
- [ $^{11}\text{C}$ ]Methyl Iodide Trapping: Transfer the cyclotron-produced [ $^{11}\text{C}$ ]methyl iodide to the reaction vessel. The "captive solvent" or "loop" method involves passing the gaseous [ $^{11}\text{C}$ ]CH<sub>3</sub>I through a small loop containing the precursor solution, which efficiently traps the radiolabeling agent.[2]
- Reaction: Heat the reaction vessel at 80-100°C for 3-5 minutes.
- Quenching: After the reaction, quench the mixture by adding 500  $\mu$ L of HPLC mobile phase.
- Purification:
  - Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
  - Elute with an appropriate mobile phase (e.g., a mixture of acetonitrile and water or a buffer) to separate [ $^{11}\text{C}$ ]**DAA-1106** from unreacted precursor and byproducts.
  - Collect the radioactive fraction corresponding to [ $^{11}\text{C}$ ]**DAA-1106**.

- Formulation:
  - Trap the collected HPLC fraction on a C18 SPE cartridge.
  - Wash the cartridge with sterile water for injection to remove HPLC solvents.
  - Elute the final product from the cartridge with a small volume of ethanol.
  - Dilute with sterile saline for injection to the desired concentration.
- Quality Control:
  - Perform analytical HPLC to determine radiochemical purity.
  - Measure the total radioactivity and calculate the specific activity.
  - Test for sterility, pyrogens, and residual solvents as required for in vivo use.

## Protocol 2: [<sup>18</sup>F]DAA-1106 Radiolabeling using a Spirocyclic Iodonium Ylide Precursor

This automated method utilizes a spirocyclic iodonium ylide precursor for the radiofluorination reaction.[\[4\]](#)[\[5\]](#)

Materials:

- Spirocyclic iodonium ylide precursor
- [<sup>18</sup>F]Fluoride
- Kryptofix 2.2.2 (K<sub>222</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (ACN)
- HPLC purification system
- Solvents for HPLC

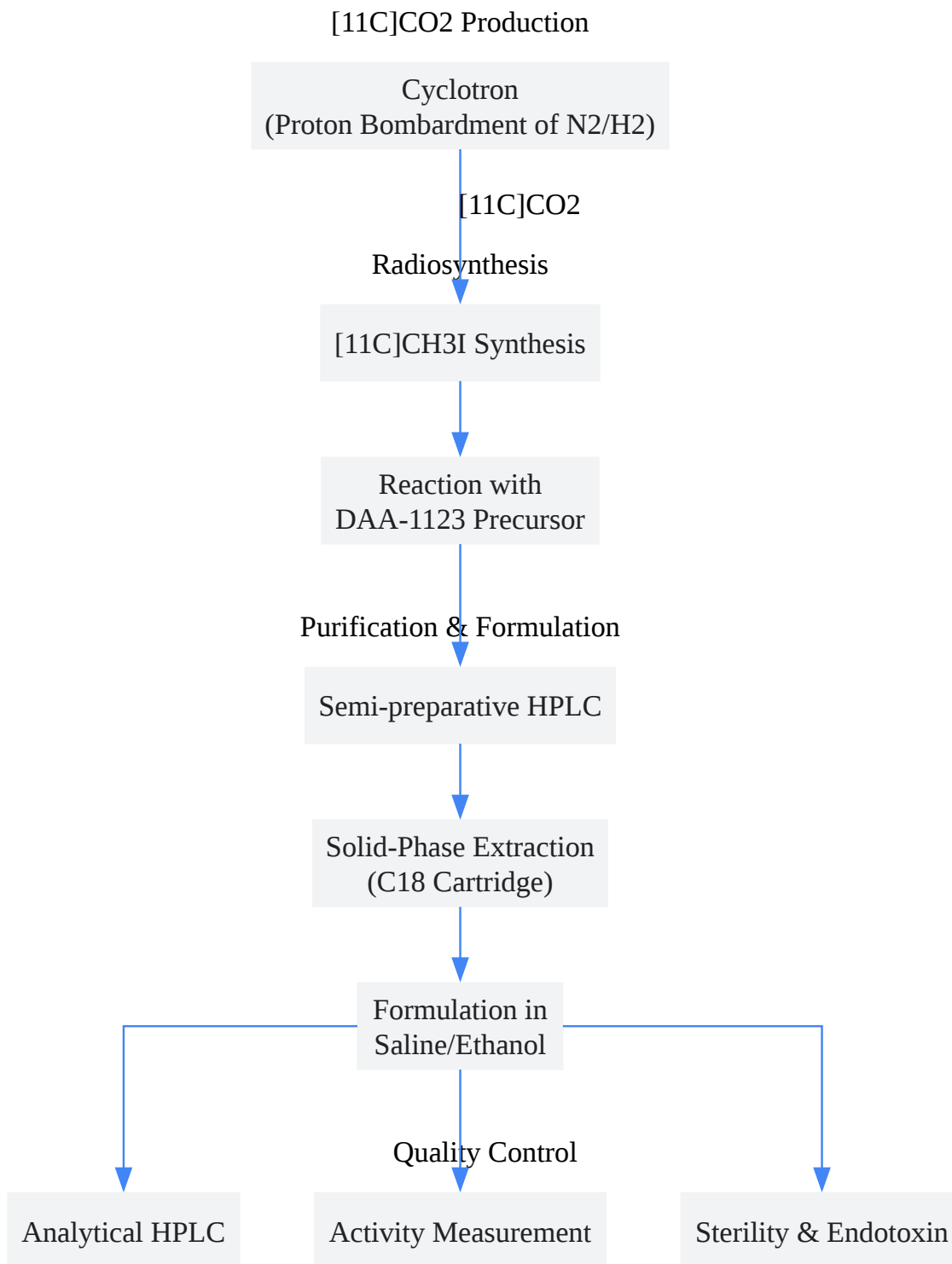
- SPE cartridge
- Sterile water for injection
- Ethanol for formulation

Procedure:

- [ $^{18}\text{F}$ ]Fluoride Activation:
  - Trap the cyclotron-produced [ $^{18}\text{F}$ ]fluoride on an anion exchange cartridge.
  - Elute the [ $^{18}\text{F}$ ]fluoride into a reaction vessel using a solution of  $\text{K}_{222}$  and  $\text{K}_2\text{CO}_3$  in acetonitrile/water.
  - Azeotropically dry the [ $^{18}\text{F}$ ]fluoride by heating under a stream of nitrogen.
- Radiolabeling Reaction:
  - Dissolve the spirocyclic iodonium ylide precursor (approximately 5 mg) in anhydrous acetonitrile.
  - Add the precursor solution to the dried [ $^{18}\text{F}$ ]fluoride/ $\text{K}_{222}$ / $\text{K}_2\text{CO}_3$  complex.
  - Heat the reaction mixture at 120-130°C for 15 minutes.
- Purification:
  - After cooling, dilute the reaction mixture with the HPLC mobile phase.
  - Inject the mixture onto a semi-preparative HPLC column for purification.
  - Collect the fraction corresponding to [ $^{18}\text{F}$ ]**DAA-1106**.
- Formulation:
  - Follow the same formulation procedure as described in Protocol 1 (SPE cartridge trapping, washing, and elution).

- Quality Control:
  - Perform analytical quality control as described in Protocol 1 to ensure purity and determine molar activity.

## Visualizations



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Caption: Workflow for the radiosynthesis and quality control of  $[^{11}\text{C}]\text{DAA-1106}$ .

## DAA-1123 Precursor

Chemical structure of DAA-1123 with a hydroxyl group at the labeling position.

Radiolabeling Reaction  
↓

$[^{11}\text{C}]\text{CH}_3\text{I} + \text{NaH}$

↓  
 $[^{11}\text{C}]\text{DAA-1106}$

Chemical structure of  $[^{11}\text{C}]\text{DAA-1106}$  with the  $[^{11}\text{C}]$ methyl group incorporated.

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Caption: Chemical transformation from the DAA-1123 precursor to  $[^{11}\text{C}]\text{DAA-1106}$ .

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